molecular formula C9H4F3NO2 B13108487 2-Cyano-5-(trifluoromethyl)benzoic acid

2-Cyano-5-(trifluoromethyl)benzoic acid

Cat. No.: B13108487
M. Wt: 215.13 g/mol
InChI Key: HHLOYYAJPWMHOF-UHFFFAOYSA-N
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Description

2-Cyano-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyano group and a trifluoromethyl group attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-(trifluoromethyl)benzoic acid typically involves the introduction of the cyano and trifluoromethyl groups onto a benzoic acid derivative. One common method is the nitrile synthesis, where a suitable precursor undergoes a reaction with cyanide sources under controlled conditions. Another approach involves the trifluoromethylation of a cyano-substituted benzoic acid using reagents like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods: Industrial production often employs scalable methods such as catalytic trifluoromethylation and cyanation reactions. These processes are optimized for high yield and purity, utilizing robust catalysts and efficient reaction conditions to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products:

    Substitution: Derivatives with modified functional groups.

    Reduction: Amines or other reduced forms.

    Oxidation: Oxidized benzoic acid derivatives.

Scientific Research Applications

2-Cyano-5-(trifluoromethyl)benzoic acid is utilized in various fields:

    Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

  • 2-Cyano-4-(trifluoromethyl)benzoic acid
  • 2-Cyano-3-(trifluoromethyl)benzoic acid
  • 2-Cyano-6-(trifluoromethyl)benzoic acid

Comparison: 2-Cyano-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the cyano and trifluoromethyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for distinct applications.

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

2-cyano-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)6-2-1-5(4-13)7(3-6)8(14)15/h1-3H,(H,14,15)

InChI Key

HHLOYYAJPWMHOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C#N

Origin of Product

United States

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